molecular formula C44H42FeN6O4 B093148 Pyridine hemochrome CAS No. 15629-11-5

Pyridine hemochrome

Cat. No. B093148
CAS RN: 15629-11-5
M. Wt: 774.7 g/mol
InChI Key: OHYSXOGLNDQNRD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine hemochrome is a complex formed by the reaction of pyridine and hemoglobin. This complex is widely used in scientific research due to its unique properties. Pyridine hemochrome is a red-colored complex that is formed due to the reaction of pyridine with the heme group of hemoglobin. This complex has been extensively studied for its use in biochemical and physiological research.

Mechanism Of Action

The mechanism of action of pyridine hemochrome involves the binding of pyridine to the iron atom in the heme group of hemoglobin. This binding causes a shift in the absorption spectrum of the heme group, resulting in the formation of a red-colored complex. The formation of this complex is reversible, and the complex can be dissociated by the addition of reducing agents.

Biochemical And Physiological Effects

Pyridine hemochrome has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Pyridine hemochrome has also been shown to inhibit the activity of nitric oxide synthase, which is involved in the regulation of blood pressure.

Advantages And Limitations For Lab Experiments

One of the main advantages of pyridine hemochrome is its unique spectral properties, which make it an ideal marker for the detection of heme proteins in biological samples. Another advantage is its reversibility, which allows for the dissociation of the complex by the addition of reducing agents. One limitation of pyridine hemochrome is its potential toxicity, which can limit its use in certain experiments.

Future Directions

For the study of pyridine hemochrome include the development of new synthesis methods and the study of its physiological effects.

Synthesis Methods

The synthesis of pyridine hemochrome involves the reaction of pyridine with hemoglobin. The reaction takes place in a slightly alkaline solution, and the resulting complex is separated from the solution by centrifugation. The complex is then washed with distilled water to remove any impurities. The purity of the complex can be determined by UV-Vis spectroscopy.

Scientific Research Applications

Pyridine hemochrome is widely used in scientific research due to its unique properties. It is used as a marker for the detection of heme proteins in biological samples. Pyridine hemochrome is also used in the study of enzyme kinetics, where it is used as a substrate for enzymes that catalyze the oxidation of heme. This complex is also used in the study of oxygen transport in blood.

properties

CAS RN

15629-11-5

Product Name

Pyridine hemochrome

Molecular Formula

C44H42FeN6O4

Molecular Weight

774.7 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+);pyridine

InChI

InChI=1S/C34H34N4O4.2C5H5N.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;2*1-2-4-6-5-3-1;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2*1-5H;/q;;;+2/p-2

InChI Key

OHYSXOGLNDQNRD-UHFFFAOYSA-L

SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2]

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2]

synonyms

protohemochrome
pyridine hemochrome
pyridine hemochromogen

Origin of Product

United States

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